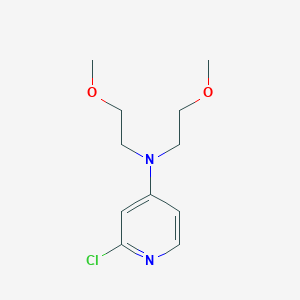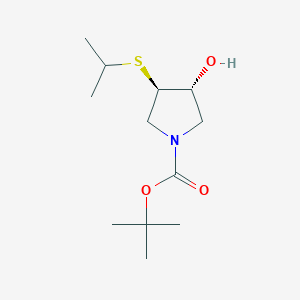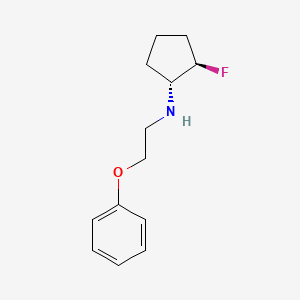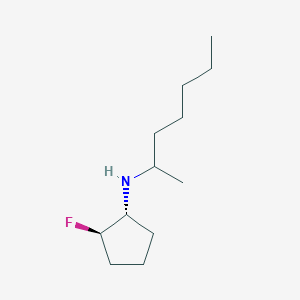
2-氯-N,N-双(2-甲氧基乙基)吡啶-4-胺
描述
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, bis(2-methoxyethyl)amine can be synthesized via a Pd-catalyzed Buchwald-Hartwig amination reaction with aryl and heteroaryl halides . It can also be used to synthesize α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones in the presence of tert-butyl hydroperoxide as an oxidant and iodine as a catalyst .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine” are not directly available, related compounds such as bis(2-methoxyethyl)amine have been used in various chemical reactions. For example, it has been used in the Pd-catalyzed Buchwald-Hartwig amination reaction with aryl and heteroaryl halides .科学研究应用
配位化学
具有类似吡啶胺结构的化合物已被用于合成金属配合物,展示了它们在配位化学中的重要性。例如,使用2-氨甲基吡啶衍生配体合成并表征了锰(II)配合物,显示了在磁性和结构化学中的潜在应用。这些配合物展示了多样的磁性特性,取决于锰(II)中心周围的配位环境 (Wu et al., 2004)。
聚合物化学
在聚合物化学中,类似的配体已被用于环己烯氧和二氧化碳的共聚合,导致聚碳酸酯的形成。这项研究突出了吡啶胺衍生物在催化环保聚合过程中的作用 (Devaine-Pressing et al., 2015)。
材料科学
与“2-氯-N,N-双(2-甲氧基乙基)吡啶-4-胺”结构相关的化合物也在材料科学中找到了应用。例如,含三芳基胺基的聚(1,4-苯乙烯乙烯)衍生物已被研究其耐用的氨基多自由基性质,展示了它们在创造具有独特电子性质的高自旋有机聚合物中的潜力 (Kurata et al., 2007)。
作用机制
Target of Action
Many amines interact with various receptors in the body, such as G-protein coupled receptors or ion channels. The specific targets of “2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine” would depend on its structure and properties .
Mode of Action
Amines can act as ligands, binding to their target receptors and inducing a conformational change. This can activate or inhibit the receptor’s function, leading to a cascade of biochemical events .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets neurotransmitter receptors, it could affect synaptic transmission and neuronal signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
属性
IUPAC Name |
2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-15-7-5-14(6-8-16-2)10-3-4-13-11(12)9-10/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROLUCPUMSIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-bromophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1531499.png)
![4-[(2-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1531502.png)



![N-[(1R,2R)-2-fluorocyclohexyl]oxolan-3-amine](/img/structure/B1531507.png)


![4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1531510.png)

![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)


![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)
